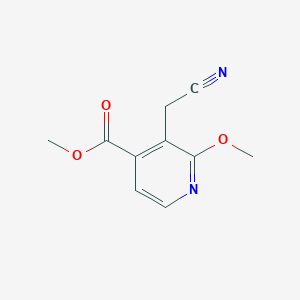

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

Description

BenchChem offers high-quality Methyl 3-(cyanomethyl)-2-methoxyisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(cyanomethyl)-2-methoxyisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-9-7(3-5-11)8(4-6-12-9)10(13)15-2/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYRLZZIWWYORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1CC#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657095 | |

| Record name | Methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-17-7 | |

| Record name | Methyl 3-(cyanomethyl)-2-methoxy-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

This guide provides a comprehensive overview of a plausible and robust synthetic route to Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, a key intermediate in the development of novel therapeutics. The proposed synthesis is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for each transformation.

Introduction: The Significance of Substituted Isonicotinates

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The isonicotinate framework, in particular, offers a versatile platform for introducing a variety of functional groups at distinct vectors around the pyridine ring. Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is a highly functionalized derivative with potential applications as a key building block in the synthesis of complex heterocyclic systems. The strategic placement of the cyanomethyl, methoxy, and methyl ester groups provides multiple points for further chemical modification, making it a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery.

This technical guide outlines a multi-step synthetic pathway, starting from a readily available precursor and detailing each transformation with expert insights into reaction mechanisms, choice of reagents, and optimization strategies.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the isonicotinate core is first assembled and then functionalized. The proposed forward synthesis is a logical and practical sequence of reactions, leveraging well-established methodologies in pyridine chemistry.

Figure 1: Proposed synthetic pathway for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

The synthesis commences with the commercially available 2-chloro-3-methylpyridine and proceeds through a series of functional group interconversions to arrive at the target molecule.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Methoxy-3-methylpyridine

The initial step involves a nucleophilic aromatic substitution (SNAr) to replace the chloro group at the 2-position with a methoxy group. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack.

Protocol:

-

To a solution of sodium methoxide (1.2 equivalents) in dry methanol, add 2-chloro-3-methylpyridine (1.0 equivalent).

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-methoxy-3-methylpyridine.

Expertise & Experience: The choice of sodium methoxide in methanol is a classic and efficient method for this transformation. The reaction is typically clean and high-yielding. Anhydrous conditions are crucial to prevent the formation of the corresponding pyridone byproduct.

Step 2: Synthesis of Methyl 2-methoxy-3-methylisonicotinate

This pivotal step involves the introduction of the methyl ester group at the 4-position of the pyridine ring. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of substituted aromatics. The methoxy group at the 2-position can direct lithiation to the adjacent 3-position. However, for functionalization at the 4-position, a stronger directing group or a different strategy might be necessary. In the absence of a stronger directing group, lithiation can be directed to the 4-position by steric hindrance at the 3-position and the electronic activation of the 4-position by the methoxy group.

Protocol:

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add a solution of 2-methoxy-3-methylpyridine (1.0 equivalent) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add methyl chloroformate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 2-methoxy-3-methylisonicotinate.

Expertise & Experience: The success of this step is highly dependent on the precise control of temperature and the stoichiometry of the reagents. LDA is a strong, non-nucleophilic base ideal for deprotonation. Quenching the lithiated intermediate with methyl chloroformate provides a direct route to the desired methyl ester.

Step 3: Synthesis of Methyl 3-(bromomethyl)-2-methoxyisonicotinate

The next stage involves the selective bromination of the methyl group at the 3-position. A free-radical chain reaction using N-bromosuccinimide (NBS) and a radical initiator is the method of choice for benzylic-type brominations.

Protocol:

-

Dissolve Methyl 2-methoxy-3-methylisonicotinate (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude Methyl 3-(bromomethyl)-2-methoxyisonicotinate, which can be used in the next step without further purification or purified by chromatography if necessary.

Expertise & Experience: The use of NBS allows for a low concentration of bromine to be maintained throughout the reaction, which favors the desired radical substitution over electrophilic addition to the pyridine ring. The choice of solvent is critical; non-polar solvents are generally preferred.

Step 4: Synthesis of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

The final step is a nucleophilic substitution reaction to displace the bromide with a cyanide ion, forming the target cyanomethyl group.

Protocol:

-

Dissolve Methyl 3-(bromomethyl)-2-methoxyisonicotinate (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete as monitored by TLC.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

Expertise & Experience: This is a standard SN2 reaction.[1] The use of a polar aprotic solvent facilitates the reaction by solvating the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.[2] Care must be taken when handling sodium cyanide due to its high toxicity.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 2-Chloro-3-methylpyridine | Sodium methoxide, Methanol | 2-Methoxy-3-methylpyridine | 85-95% |

| 2 | 2-Methoxy-3-methylpyridine | LDA, Methyl chloroformate | Methyl 2-methoxy-3-methylisonicotinate | 50-70% |

| 3 | Methyl 2-methoxy-3-methylisonicotinate | NBS, AIBN | Methyl 3-(bromomethyl)-2-methoxyisonicotinate | 70-85% |

| 4 | Methyl 3-(bromomethyl)-2-methoxyisonicotinate | Sodium cyanide, DMF | Methyl 3-(cyanomethyl)-2-methoxyisonicotinate | 80-90% |

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to obtaining Methyl 3-(cyanomethyl)-2-methoxyisonicotinate. Each step is based on well-established and reliable chemical transformations, offering a high degree of confidence in its successful implementation. This guide serves as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the efficient synthesis of this important building block for the discovery of novel bioactive molecules.

References

Sources

An In-depth Technical Guide to the Chemical Properties of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

Abstract: This technical guide provides a comprehensive theoretical overview of the chemical properties of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, a compound for which there is limited information in the public domain. This document, intended for researchers, scientists, and drug development professionals, extrapolates data from related compounds to predict its chemical structure, physicochemical properties, and potential synthetic pathways. Detailed experimental protocols for a proposed synthesis are provided, alongside a discussion of its expected reactivity and spectroscopic characteristics. This guide aims to serve as a foundational resource for those interested in the synthesis and potential applications of this novel pyridine derivative.

Introduction: The Rationale for a Theoretical Examination

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Its derivatives exhibit a wide array of biological activities, making the exploration of novel substitution patterns a continuous endeavor in drug discovery.[1] Methyl 3-(cyanomethyl)-2-methoxyisonicotinate represents a unique combination of functional groups on a pyridine core: a methyl ester at the 4-position (the isonicotinate framework), a methoxy group at the 2-position, and a cyanomethyl group at the 3-position. Each of these moieties can contribute to the molecule's overall properties and potential biological activity.

Given the current absence of this specific molecule in chemical literature and databases, this guide will construct a detailed theoretical profile. This will be achieved by analyzing the known chemistry of its constituent functional groups and related heterocyclic systems.

Proposed Chemical Identity and Physicochemical Properties

Based on its nomenclature, the proposed chemical structure for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is presented below.

Table 1: Predicted Chemical Identifiers and Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₀H₁₀N₂O₃ | Derived from the proposed structure. |

| Molecular Weight | 206.20 g/mol | Calculated from the molecular formula. |

| IUPAC Name | Methyl 3-(cyanomethyl)-2-methoxyisonicotinate | Based on standard chemical naming conventions. |

| CAS Number | Not Assigned | No public record of this compound exists. |

| Appearance | Colorless to pale yellow solid or oil | Based on related substituted pyridines. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Expected due to the presence of polar and non-polar functional groups. |

| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to its molecular weight and polarity. |

| Melting Point | Not readily predictable | Will depend on crystalline packing if it is a solid. |

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to Methyl 3-(cyanomethyl)-2-methoxyisonicotinate can be envisioned starting from a known or readily available precursor, 2-methoxy-3-methylisonicotinic acid. A commercial supplier lists 2-methoxy-3-methylisonicotinic acid with CAS number 1211581-22-4, making it a viable starting point.[2]

The proposed synthesis involves three key transformations:

-

Esterification of the carboxylic acid to the methyl ester.

-

Side-chain halogenation of the methyl group.

-

Nucleophilic substitution of the resulting halide with a cyanide salt.

Caption: Proposed synthetic workflow for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

Step 1: Esterification of 2-Methoxy-3-methylisonicotinic acid

Causality: The initial step focuses on converting the carboxylic acid to a methyl ester. This is a standard transformation that protects the acidic proton and provides the desired ester functionality present in the final product. Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a reliable and cost-effective method for this purpose.

Protocol:

-

To a solution of 2-methoxy-3-methylisonicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 2-methoxy-3-methylisonicotinate.

Step 2: Side-Chain Halogenation

Causality: The next step is the selective halogenation of the methyl group at the 3-position. Free-radical halogenation is the method of choice for this transformation on an aromatic side-chain.[3] N-Bromosuccinimide (NBS) is a common reagent for benzylic and allylic bromination, and by extension, for methyl groups on electron-deficient pyridine rings, when used with a radical initiator like azobisisobutyronitrile (AIBN).[1] Carbon tetrachloride is a traditional solvent for such reactions, though alternative, less toxic solvents may be explored.

Protocol:

-

Dissolve Methyl 2-methoxy-3-methylisonicotinate (1.0 eq) in carbon tetrachloride (10 volumes).

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude Methyl 3-(bromomethyl)-2-methoxyisonicotinate. This intermediate may be used in the next step without further purification.

Step 3: Nucleophilic Substitution with Cyanide

Causality: The final step involves the conversion of the bromomethyl group to the desired cyanomethyl group via a nucleophilic substitution reaction.[4][5][6][7][8] The cyanide ion is a potent nucleophile that readily displaces the bromide. The reaction is typically carried out in an alcoholic solvent to ensure the solubility of the cyanide salt while minimizing side reactions.[4][5]

Protocol:

-

Dissolve the crude Methyl 3-(bromomethyl)-2-methoxyisonicotinate (1.0 eq) in ethanol (10 volumes).

-

Add sodium cyanide (1.2 eq) to the solution.

-

Heat the mixture to reflux and monitor by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and remove the solvent in vacuo.

-

Partition the residue between water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

Predicted Reactivity and Spectroscopic Data

The chemical reactivity of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate will be dictated by its functional groups.

Sources

- 1. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. chemguide.co.uk [chemguide.co.uk]

A Predictive Spectroscopic Guide to Methyl 3-(cyanomethyl)-2-methoxyisonicotinate: An In-Depth Technical Analysis for Drug Discovery Professionals

Introduction: Unveiling the Spectroscopic Signature of a Novel Isonicotinate Derivative

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The isonicotinate scaffold and its derivatives are of significant interest due to their prevalence in pharmacologically active compounds. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, a compound of potential interest for medicinal chemists.

The structure of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, a pyridine ring substituted with a methyl ester at the 4-position, a methoxy group at the 2-position, and a cyanomethyl group at the 3-position, presents a unique combination of functional groups that will manifest in distinct spectroscopic signatures. This guide will systematically deconstruct these predicted signatures across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Atom Numbering

For clarity and consistency throughout this analysis, the following atom numbering scheme for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate will be utilized.

Caption: Molecular structure of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate with atom numbering.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to provide a clear proton inventory of the molecule. The chemical shifts are influenced by the electronic environment of each proton, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |

| H5 | 7.8 - 8.0 | Doublet (d) | 1H | This proton is ortho to the nitrogen and the ester group, both of which are electron-withdrawing, leading to a significant downfield shift. It will be coupled to H6. |

| H6 | 8.6 - 8.8 | Doublet (d) | 1H | Being ortho to the ring nitrogen, this proton is expected to be the most deshielded aromatic proton. It will be coupled to H5. |

| -OCH₃ (C8) | 3.9 - 4.1 | Singlet (s) | 3H | The methoxy group protons are in a typical range for methoxy groups attached to an aromatic ring. The singlet multiplicity is due to the absence of adjacent protons. |

| -CH₂CN (C7) | 3.8 - 4.0 | Singlet (s) | 2H | The methylene protons of the cyanomethyl group are adjacent to the electron-withdrawing cyano group and the aromatic ring, placing them in this chemical shift range. They are expected to be a singlet as there are no vicinal protons. |

| -COOCH₃ (C10) | 3.9 - 4.1 | Singlet (s) | 3H | The methyl ester protons are expected to appear in this characteristic region as a singlet. |

Expertise & Experience in Interpretation: The predicted chemical shifts are derived from established data for similar structures. For instance, the aromatic protons of methyl isonicotinate appear at approximately 8.78 and 7.84 ppm[1]. The introduction of a methoxy group at the 2-position, an electron-donating group, would be expected to cause a slight upfield shift for the ortho (H3, now substituted) and para (H6) protons, while the cyanomethyl group at the 3-position will have its own electronic influence. The predicted values represent a reasoned synthesis of these competing effects.

Caption: Predicted ¹H NMR signal assignments for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: A Carbon Framework Analysis

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak.

Predicted ¹³C NMR Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (C9) | 165 - 175 | The ester carbonyl carbon is expected in this downfield region.[2] |

| C2 | 160 - 165 | This carbon is attached to the electronegative nitrogen and oxygen atoms, causing a significant downfield shift. |

| C6 | 148 - 152 | Alpha to the ring nitrogen, this carbon is deshielded. |

| C4 | 140 - 145 | The carbon bearing the ester group is expected in this region. |

| C5 | 120 - 125 | This aromatic carbon is expected in the typical aromatic region. |

| C≡N | 115 - 120 | The nitrile carbon has a characteristic chemical shift in this range.[3] |

| C3 | 110 - 115 | The carbon attached to the cyanomethyl group. |

| -OCH₃ (C8) | 52 - 56 | A typical chemical shift for a methoxy carbon attached to an aromatic ring.[4] |

| -COOCH₃ (C10) | 51 - 55 | The methyl ester carbon is expected in this region. |

| -CH₂CN (C7) | 20 - 25 | The methylene carbon of the cyanomethyl group is expected in the aliphatic region. |

Trustworthiness through Self-Validating Systems: The predicted ¹³C NMR data provides a self-validating framework. The presence of ten distinct signals would confirm the proposed structure. The chemical shifts of the carbonyl, nitrile, and methoxy carbons are particularly diagnostic and can be used as key identifiers. Any significant deviation from these predicted ranges would warrant a re-evaluation of the molecular structure.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a vibrational transition.

Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Stretch | Medium, Sharp |

| C=O (Ester) | 1720 - 1740 | Stretch | Strong |

| C=N, C=C (Aromatic) | 1550 - 1650 | Ring Stretch | Medium to Strong |

| C-O (Ester & Ether) | 1000 - 1300 | Stretch | Strong |

| C-H (Aromatic) | 3000 - 3100 | Stretch | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Stretch | Medium |

Authoritative Grounding & Comprehensive References: The predicted IR frequencies are based on well-established correlation tables. The nitrile C≡N stretch is a particularly sharp and characteristic peak found in the 2260-2220 cm⁻¹ region[5]. The strong carbonyl C=O stretch of an aliphatic ester is typically observed between 1750-1735 cm⁻¹[6]. The presence of these distinct and intense bands would provide strong evidence for the proposed structure.

Caption: Predicted key functional group regions in the IR spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The calculated molecular weight of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate (C₁₀H₁₀N₂O₃) is 206.07 g/mol . A prominent molecular ion peak at m/z = 206 is expected in the mass spectrum.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A fragment ion at m/z = 175 is anticipated, resulting from the cleavage of the C2-OCH₃ bond.

-

Loss of the methyl ester group (-COOCH₃): A fragment at m/z = 147 could be observed due to the loss of the entire ester functionality.

-

Loss of the methoxycarbonyl radical (•COOCH₃): This would lead to a fragment at m/z = 147.

-

Cleavage of the cyanomethyl group (-CH₂CN): A fragment at m/z = 166 is possible from the loss of the cyanomethyl radical.

-

McLafferty Rearrangement: While less common for aromatic esters, the possibility of rearrangements should be considered in a detailed analysis.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct infusion or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (M⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Predictive Framework for Structural Elucidation

This in-depth technical guide has provided a comprehensive, predictive analysis of the spectroscopic data for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a detailed and scientifically grounded framework for the characterization of this novel molecule. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. This guide not only serves as a roadmap for the identification of this specific compound but also exemplifies a robust methodology for the predictive spectroscopic analysis of other novel chemical entities.

References

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

-

Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

LibreTexts Chemistry. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Retrieved from [Link]

-

Taylor & Francis Online. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

YouTube. (2022, December 2). Fragmentation pattern of esters. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Optica Publishing Group. (n.d.). Infrared Band Assignments for the 2900 cm−1 Region Methyl Group Vibrations in XC6H4COOCH3, XC6H4CH3, and XC6H4COCH3 Molecules. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]

-

West Virginia University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

-

MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

Sources

- 1. Methyl isonicotinate(2459-09-8) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters [mdpi.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the NMR Analysis of Methoxyisonicotinate Compounds

Abstract

This comprehensive technical guide provides a detailed exploration of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis and characterization of methoxyisonicotinate compounds. Designed for researchers, scientists, and professionals in drug development, this whitepaper delves into the fundamental principles, advanced 2D NMR techniques, and practical, field-proven methodologies. It emphasizes the causal relationships behind experimental choices, ensuring a deep, actionable understanding of how to leverage NMR for unambiguous structural elucidation of this important class of heterocyclic compounds. The guide includes step-by-step protocols, data interpretation strategies illustrated through a case study, and visual aids in the form of diagrams to clarify complex relationships and workflows.

Introduction: The Significance of Methoxyisonicotinates and the Role of NMR

Methoxyisonicotinate derivatives, which feature a pyridine ring substituted with both a methoxy group and a methyl ester, are prevalent scaffolds in medicinal chemistry and materials science. The precise arrangement of these substituents on the pyridine ring dictates the molecule's electronic properties, reactivity, and biological activity. Consequently, unambiguous structural verification is a critical step in the synthesis and development of novel compounds within this class.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of these molecules in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, NMR provides unparalleled insight into the molecular framework by mapping the chemical environment of each nucleus (primarily ¹H and ¹³C) and their through-bond connectivities.

This guide will equip the reader with the necessary knowledge to confidently prepare samples, acquire high-quality NMR data, and interpret the resulting spectra to fully characterize methoxyisonicotinate compounds.

Foundational Principles: Predicting the NMR Landscape of Methoxyisonicotinates

A foundational understanding of how the molecular structure influences NMR parameters is essential for effective spectral interpretation.

Chemical Shift (δ): The Electronic Environment

The chemical shift of a nucleus is highly sensitive to its local electronic environment. In methoxyisonicotinates, the key determinants are:

-

The Pyridine Ring: The nitrogen atom is strongly electron-withdrawing, which generally deshields the ring protons and carbons, causing them to resonate at a lower field (higher ppm) compared to benzene. Protons at the α-positions (C2, C6) are typically the most deshielded.

-

The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent shields the ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm) of the attached protons and carbons.

-

The Methoxycarbonyl Group (-COOCH₃): This electron-withdrawing group deshields the ring, with the most significant effect at the ortho and para positions.

The interplay of these electronic effects, dictated by the specific substitution pattern, results in a unique chemical shift fingerprint for each isomer.

Spin-Spin Coupling (J-Coupling): Through-Bond Connectivity

Spin-spin coupling, observed as signal splitting in ¹H NMR spectra, reveals the number of neighboring protons.[1][2] In a pyridine ring, the magnitude of the coupling constant (J, measured in Hz) is diagnostic of the relationship between the coupled protons:

-

Ortho Coupling (³JHH): Typically the largest, ranging from 7-9 Hz.

-

Meta Coupling (⁴JHH): Smaller, usually between 2-3 Hz.[3]

-

Para Coupling (⁵JHH): The smallest and often not resolved, typically <1 Hz.

Analyzing these coupling patterns is a cornerstone of assigning protons to their specific positions on the pyridine ring.[4]

Experimental Design and Protocols: A Self-Validating Workflow

The quality and reliability of NMR data are directly dependent on meticulous experimental design and execution. The following workflow is designed to provide a comprehensive and self-validating dataset for any novel methoxyisonicotinate compound.

Diagram: General Workflow for NMR Analysis

Caption: A systematic workflow for the NMR analysis of methoxyisonicotinate compounds.

Protocol: Sample Preparation

The objective is to prepare a clear, homogeneous solution free of particulate matter, which can degrade spectral quality.

Materials:

-

Methoxyisonicotinate compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[5]

-

Deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[8]

-

Pasteur pipette and glass wool.

-

Vortex mixer.

Step-by-Step Methodology:

-

Weigh the Sample: Accurately weigh 5-25 mg of the compound directly into a clean, dry vial. The higher end of this range is preferable if 2D NMR experiments are planned.[9]

-

Solvent Selection & Justification: The choice of solvent is critical and is primarily dictated by the sample's solubility.[8]

-

Chloroform-d (CDCl₃): An excellent first choice for many moderately polar organic molecules. It is relatively non-viscous and has a single residual solvent peak at ~7.26 ppm.

-

DMSO-d₆: A highly polar solvent, ideal for compounds with poor solubility in CDCl₃. Its residual peak appears at ~2.50 ppm. Be aware that it is hygroscopic, and a water peak around 3.33 ppm is common.

-

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[7]

-

Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution.

-

Filtration: Place a small plug of glass wool into a Pasteur pipette. Transfer the solution through this filter into the NMR tube.

-

Causality: This step is crucial to remove any suspended particles. Particulates in the sample disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[6]

-

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Acquiring the NMR Data Suite

A standard suite of 1D and 2D experiments is required for complete characterization.

-

¹H NMR: This is the primary experiment. It provides information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (J-coupling).

-

¹³C{¹H} NMR: This proton-decoupled experiment reveals the number of unique carbon environments. The chemical shifts provide information about the type of carbon (aliphatic, aromatic, carbonyl, etc.).

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other.[10] Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart (e.g., H-C-H or H-C-C-H).

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[11] It is invaluable for definitively assigning protonated carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[10] It is the key experiment for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments identified by COSY and HSQC.

Spectral Interpretation: A Case Study of Methyl 2-methoxyisonicotinate

To illustrate the data analysis process, let's consider the hypothetical NMR data for Methyl 2-methoxyisonicotinate.

Structure:

Analysis of 1D NMR Data

-

¹H NMR: We expect five distinct signals:

-

Three signals in the aromatic region (typically 7.0-9.0 ppm) for the three pyridine ring protons.

-

Two signals in the aliphatic region: one for the ester methyl group (-COOCH₃) and one for the methoxy group (-OCH₃), both appearing as singlets integrating to 3 protons each.

-

-

¹³C NMR: We expect eight distinct signals:

-

Five signals for the pyridine ring carbons.

-

One signal for the carbonyl carbon of the ester (>160 ppm).

-

Two signals for the two methyl carbons (~50-60 ppm).

-

Table 1: Hypothetical ¹H and ¹³C NMR Data for Methyl 2-methoxyisonicotinate (in CDCl₃)

| Assignment | ¹H δ (ppm) | Multiplicity | J (Hz) | Integration | ¹³C δ (ppm) |

| H-3 | 7.45 | d | 5.2 | 1H | 115.2 |

| H-5 | 7.60 | dd | 5.2, 1.5 | 1H | 120.8 |

| H-6 | 8.30 | d | 1.5 | 1H | 149.5 |

| 2-OCH₃ | 4.05 | s | - | 3H | 53.5 |

| 4-COOCH₃ | 3.95 | s | - | 3H | 52.8 |

| C-2 | - | - | - | - | 164.0 |

| C-4 | - | - | - | - | 145.1 |

| C=O | - | - | - | - | 165.8 |

Analysis of 2D NMR Data

2D NMR experiments provide the definitive connections to assemble the structure.

-

COSY: This spectrum would show a cross-peak between H-3 (7.45 ppm) and H-5 (7.60 ppm), confirming their ortho-relationship (via a four-bond coupling in this specific heterocyclic system, which is often visible). A weaker cross-peak between H-5 and H-6 might also be observed, confirming their meta-relationship.

Diagram: COSY Correlations

Caption: Key proton-proton correlations for Methyl 2-methoxyisonicotinate in a COSY spectrum.

-

HSQC: This spectrum would unambiguously link the proton signals to their attached carbons:

-

7.45 ppm (H-3) correlates with 115.2 ppm (C-3).

-

7.60 ppm (H-5) correlates with 120.8 ppm (C-5).

-

8.30 ppm (H-6) correlates with 149.5 ppm (C-6).

-

4.05 ppm (-OCH₃) correlates with 53.5 ppm (-OCH₃).

-

3.95 ppm (-COOCH₃) correlates with 52.8 ppm (-COOCH₃).

-

-

HMBC: This is the final piece of the puzzle, revealing long-range connections that confirm the substituent positions.

Diagram: Key HMBC Correlations

Caption: Diagnostic HMBC correlations confirming the positions of the methoxy and ester groups.

Interpretation of HMBC Correlations:

-

The protons of the methoxy group at 4.05 ppm show a strong correlation to the quaternary carbon at 164.0 ppm. This carbon must be C-2, confirming the position of the methoxy group.

-

Proton H-3 (7.45 ppm) also shows correlations to both C-2 (164.0 ppm) and C-4 (145.1 ppm), locking its position between these two carbons.

-

The protons of the ester methyl group at 3.95 ppm show a correlation to the carbonyl carbon (165.8 ppm) and, crucially, to the quaternary ring carbon at 145.1 ppm (C-4). This confirms the ester group is attached at the C-4 position.

Through this systematic and multi-faceted approach, combining 1D and 2D NMR data, the structure of Methyl 2-methoxyisonicotinate is unequivocally confirmed.

Conclusion

NMR spectroscopy is an indispensable tool in the arsenal of chemists working with methoxyisonicotinate compounds. A logical and systematic application of 1D and 2D NMR experiments, underpinned by a solid understanding of fundamental principles and meticulous sample preparation, enables the unambiguous determination of molecular structure. The workflow and interpretive strategies outlined in this guide provide a robust framework for researchers to approach the characterization of these and other complex heterocyclic molecules with confidence and scientific rigor.

References

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).[Link]

-

Oregon State University. (n.d.). Analyzing Coupling Constants.[Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.[Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.[Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[Link]

- SDSU NMR Facility. (n.d.).Common 2D (COSY, HSQC, HMBC).

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.[Link]

-

Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents.[Link]

-

Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.[Link]

-

UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.[Link]

-

YouTube. (2018). NMR spectroscopy: coupling constants.[Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.[Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.[Link]

-

Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.[Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search.[Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.[Link]

-

UCL. (n.d.). Chemical shifts.[Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.[Link]

-

ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy.[Link]

-

MSU chemistry. (n.d.). NMR Spectroscopy.[Link]

-

Small molecule NMR sample preparation. (2023). [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.[Link]

-

Chem-Station Int. Ed. (2024). NMR Basics: Guide for Analysis and Interpretation.[Link]

-

YouTube. (2025). What Are Common NMR Solvents? - Chemistry For Everyone.[Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift.[Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3.[Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum.[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Analyzing Coupling Constants [sites.science.oregonstate.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to Methyl 3-(cyanomethyl)-2-methoxyisonicotinate: A Focus on a Key Analog, Methyl 3-(cyanomethyl)benzoate

Senior Application Scientist Note: Extensive searches for "Methyl 3-(cyanomethyl)-2-methoxyisonicotinate" across chemical databases, including the CAS Registry, have yielded no specific entry for this compound. This suggests that it may be a novel chemical entity, a proprietary intermediate not yet disclosed in public literature, or a potential misnomer. However, the structural motifs within the requested molecule are of significant interest in medicinal chemistry.

This guide will, therefore, provide a comprehensive technical overview of a closely related and well-documented analog, Methyl 3-(cyanomethyl)benzoate (CAS Number: 68432-92-8) . By understanding the synthesis, properties, and applications of this key analog, researchers can gain valuable insights into the potential characteristics and utility of the requested, yet undocumented, isonicotinate derivative. The principles and methodologies discussed herein are directly applicable to the hypothetical synthesis and study of "Methyl 3-(cyanomethyl)-2-methoxyisonicotinate."

Introduction to Methyl 3-(cyanomethyl)benzoate: A Versatile Building Block in Drug Discovery

Methyl 3-(cyanomethyl)benzoate is a key intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a methyl ester and a cyanomethyl group, allows for a wide range of chemical transformations, making it a valuable scaffold for the synthesis of more complex molecules.[1] Notably, it serves as a crucial starting material for the synthesis of Ketoprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[2] The cyanomethyl group offers a reactive handle for various chemical modifications, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a common functional group in many active pharmaceutical ingredients (APIs).

Physicochemical Properties of Methyl 3-(cyanomethyl)benzoate

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of Methyl 3-(cyanomethyl)benzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 68432-92-8 | [3][4] |

| Molecular Formula | C₁₀H₉NO₂ | [1][3] |

| Molecular Weight | 175.18 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 314.1 °C | [1] |

| Density | 1.141 ± 0.06 g/cm³ | [1] |

| IUPAC Name | methyl 3-(cyanomethyl)benzoate | [3] |

| SMILES | COC(=O)C1=CC=CC(=C1)CC#N | [3] |

Synthesis of Methyl 3-(cyanomethyl)benzoate: A Mechanistic Perspective

Several synthetic routes to Methyl 3-(cyanomethyl)benzoate have been reported, with the choice of method often depending on the desired scale, cost, and environmental considerations. A common and industrially relevant approach starts from m-toluic acid.[2][5]

Synthesis from m-Toluic Acid: A Step-by-Step Protocol

This multi-step synthesis involves acylation, chlorination, esterification, and cyanation. The causality behind each step is crucial for optimizing yield and purity.

Experimental Protocol:

-

Acylation: m-Toluic acid is reacted with thionyl chloride to form the corresponding acyl chloride. This step activates the carboxylic acid for subsequent reactions.

-

Chlorination: The acyl chloride is then subjected to a chlorination reaction, typically using liquid chlorine, to introduce a chlorine atom onto the methyl group.[5]

-

Esterification: The chlorinated intermediate is reacted with methanol to form the methyl ester.[5]

-

Cyanation: The final step involves the reaction of the ester with a cyanide salt, such as sodium cyanide, to displace the chlorine and form the cyanomethyl group, yielding Methyl 3-(cyanomethyl)benzoate.[2][5]

This process is often favored for its relatively low cost and high yield, making it suitable for industrial production.[5]

Alternative Synthesis via Bromination and Cyanation

Another documented method involves the bromination of 3-methylbenzoate followed by cyanation.

Experimental Protocol:

-

A mixture of 3-bromomethyl-benzoic acid methyl ester and potassium cyanide in a solvent like DMF is heated.[6]

-

The reaction progress is monitored, and upon completion, the product is extracted and purified.[6]

This method provides an alternative route, with the choice of halogen (chlorine vs. bromine) influencing reaction conditions and potential byproducts.

Hypothetical Synthesis of Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

Based on the established synthesis of similar molecules, a plausible synthetic route for the target compound can be proposed. A potential starting material would be a suitably substituted pyridine derivative.

Caption: Hypothetical synthesis workflow for Methyl 3-(cyanomethyl)-2-methoxyisonicotinate.

This proposed pathway leverages well-established organic reactions, starting with the esterification of a commercially available or readily synthesized isonicotinic acid derivative, followed by free-radical halogenation of the methyl group and subsequent nucleophilic substitution with a cyanide source.

Applications in Drug Development and Medicinal Chemistry

The structural features of Methyl 3-(cyanomethyl)benzoate and its hypothetical isonicotinate analog are highly relevant in drug design.

-

Scaffold for Bioactive Molecules: The cyanomethylbenzoate core is a versatile scaffold for the synthesis of a wide range of biologically active compounds.[1]

-

Role of the Cyanomethyl Group: The cyanomethyl group can act as a bioisostere for other functional groups and can be involved in key interactions with biological targets. It is a feature in various pharmaceutical compounds.

-

The Isonicotinate Core: The pyridine ring of the isonicotinate structure is a common motif in many drugs due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.

-

The Methoxy Group: The introduction of a methoxy group can significantly impact a molecule's metabolic stability and binding affinity to its target.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling Methyl 3-(cyanomethyl)benzoate and related compounds. It is important to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:

-

Working in a well-ventilated area.

-

Using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

While "Methyl 3-(cyanomethyl)-2-methoxyisonicotinate" remains an undocumented compound in the public domain, a comprehensive analysis of its structural analog, Methyl 3-(cyanomethyl)benzoate, provides a robust framework for understanding its potential synthesis, properties, and applications. The methodologies and chemical principles discussed in this guide offer a solid foundation for researchers and drug development professionals interested in exploring this and other novel chemical entities. Further research into the synthesis and biological evaluation of the target isonicotinate derivative is warranted to fully elucidate its potential in medicinal chemistry.

References

- Wuhan Institute of Technology. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. CN105130846A.

- Zhang, L., & Wang, Y. (2014). Synthesis of methyl 3-cyanobenzoate by a green process. Guangdong Chemical Industry, 16.

- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

-

ResearchGate. (2009). Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(cyanomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Chinnapillai, R., et al. (2012). An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. Der Pharma Chemica, 4(6), 2466-2469.

-

MySkinRecipes. (n.d.). Methyl 3-(cyanomethyl)benzoate. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). CASRN Chemical Abstracts Service (CAS) Registry Number. Retrieved from [Link]

-

Grokipedia. (n.d.). Methyl cyanoformate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(1-cyanoethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Cyanic acid, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Methyl 3-(cyanomethyl)benzoate [myskinrecipes.com]

- 2. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]

- 3. Methyl 3-(cyanomethyl)benzoate | C10H9NO2 | CID 10821136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 68432-92-8|Methyl 3-(cyanomethyl)benzoate|BLD Pharm [bldpharm.com]

- 5. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 6. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]

An In-depth Technical Guide to Methyl 3-(cyanomethyl)-2-methoxyisonicotinate: A Heterocyclic Scaffold for Advanced Research

Abstract

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate is a polysubstituted pyridine derivative embodying a unique combination of functional groups pivotal for medicinal chemistry and materials science. As a derivative of isonicotinic acid, it belongs to a class of compounds well-represented in pharmaceuticals. The strategic placement of a methoxy group at the 2-position, a cyanomethyl group at the 3-position, and a methyl ester at the 4-position creates a versatile chemical entity with multiple points for synthetic diversification and specific molecular interactions. This guide provides a comprehensive overview of its chemical identity, proposed synthesis, predicted spectroscopic signature, and potential applications, with a focus on its role as a scaffold in drug discovery. We delve into the mechanistic rationale behind its synthesis and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The structural foundation of the topic compound is the pyridine ring, a nitrogen-containing heterocycle that is a ubiquitous feature in bioactive molecules due to its ability to engage in hydrogen bonding and its metabolic stability. The specific arrangement of substituents on this isonicotinate core dictates its unique chemical personality.

Structural Identifiers

A precise definition of the molecule is critical for database searching, regulatory submission, and unambiguous scientific communication.

| Identifier | Value |

| IUPAC Name | Methyl 3-(cyanomethyl)-2-methoxyisonicotinate |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Canonical SMILES | COC(=O)C1=CN=C(C(=C1)CC#N)OC |

| InChI Key | (Generated upon synthesis and registration) |

| CAS Number | (Not assigned; novel compound) |

Predicted Physicochemical Data

While experimental data for this specific molecule is not publicly available, its properties can be reliably predicted using computational models based on its structure. These predictions are invaluable for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

| Property | Predicted Value | Rationale and Scientific Insight |

| Molecular Weight | 206.20 g/mol | Calculated from the molecular formula. This value is fundamental for all stoichiometric calculations in synthesis and analysis. |

| logP (Octanol/Water) | ~1.5 - 2.0 | The molecule has both polar (ester, nitrile, pyridine N) and non-polar (methoxy, methylene, aromatic ring) features, suggesting moderate lipophilicity, which is often a desirable trait for drug candidates to balance solubility and membrane permeability. |

| pKa (Most Basic) | ~2.5 - 3.5 | The pyridine nitrogen is the most basic site. Its basicity is significantly reduced by the electron-withdrawing effects of the adjacent methoxy group and the C4-ester, making it a much weaker base than pyridine itself. This has implications for salt formation and behavior in biological media. |

| Hydrogen Bond Acceptors | 5 (Nitrile N, 2x Ester O, Pyridine N, Methoxy O) | The high number of hydrogen bond acceptors provides multiple opportunities for specific interactions with biological targets like enzymes and receptors. |

| Hydrogen Bond Donors | 0 | The absence of donor groups like -OH or -NH influences its interaction profile and solubility characteristics. |

| Predicted Boiling Point | >350 °C | High boiling point is expected due to the molecular weight and polarity, suggesting that purification would likely be performed by chromatography or recrystallization rather than distillation. |

Proposed Synthesis and Mechanistic Considerations

A robust and logical synthetic route is paramount for accessing this molecule for research purposes. While no direct synthesis is published, a plausible pathway can be designed based on established principles of pyridine chemistry. The proposed route begins with a commercially available, simpler pyridine derivative and introduces the required functional groups in a strategic sequence.

The causality behind this multi-step approach is to manage the reactivity and directing effects of the substituents. Introducing the cyanomethyl group late in the sequence avoids potential interference from its reactive nature during earlier oxidation or substitution steps.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the viability of the preceding step.

Step 1: N-Oxidation of 2-Methoxy-3-methylpyridine

-

Dissolve 2-Methoxy-3-methylpyridine (1.0 eq) in dichloromethane (DCM, 10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Causality: N-oxidation activates the 4-position of the pyridine ring for subsequent nucleophilic attack. Using m-CPBA is a standard, mild method for this transformation.

-

-

Stir at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a 10% aqueous solution of sodium sulfite.

-

Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Methoxy-3-methylpyridine N-oxide.

Step 2: Cyanation via Reissert-Henze Reaction

-

Suspend the N-oxide intermediate (1.0 eq) in acetonitrile.

-

Add benzoyl chloride (1.2 eq) followed by trimethylsilyl cyanide (TMSCN, 1.2 eq).

-

Heat the mixture to reflux (approx. 80 °C) for 4-6 hours.

-

Causality: This is a modified Reissert-Henze reaction. The benzoyl chloride activates the N-oxide, and TMSCN serves as a safe and effective cyanide source to introduce the nitrile at the activated 4-position.

-

-

Cool to room temperature and pour into saturated aqueous sodium bicarbonate.

-

Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to yield 4-Cyano-2-methoxy-3-methylpyridine.

Step 3: Radical Bromination of the Methyl Group

-

Dissolve the cyano-intermediate (1.0 eq) in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture under a UV lamp for 2-4 hours.

-

Causality: This is a Wohl-Ziegler bromination. AIBN acts as a radical initiator, and NBS is the bromine source for selectively brominating the benzylic-like methyl group without affecting the pyridine ring.

-

-

Cool, filter off the succinimide byproduct, and concentrate the filtrate to yield the crude 3-(Bromomethyl)-4-cyano-2-methoxypyridine, to be used immediately.

Step 4: Cyanomethylation

-

Dissolve the crude bromomethyl intermediate in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 1.5 eq) and stir at 50 °C for 2 hours.

-

Causality: A standard SN2 reaction. The highly polar aprotic solvent (DMSO) facilitates the displacement of the bromide by the cyanide nucleophile. This step constructs the required cyanomethyl group.

-

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash thoroughly with water and brine, dry, and purify by column chromatography to yield 2-(2-Methoxy-4-cyanopyridin-3-yl)acetonitrile.

Step 5: Selective Hydrolysis and Esterification

-

Heat the dinitrile intermediate in a mixture of concentrated sulfuric acid and water (1:1 v/v) at 100 °C.

-

Causality: The nitrile at the 4-position is sterically more accessible and electronically activated towards hydrolysis to a carboxylic acid compared to the cyanomethyl nitrile. Careful control of reaction time is crucial for selectivity.

-

-

After hydrolysis of the C4-nitrile is complete (monitored by LC-MS), cool the mixture.

-

Carefully add methanol (10 volumes) and reflux for 8-12 hours (Fischer esterification).

-

Cool, neutralize with sodium bicarbonate, and extract with ethyl acetate.

-

Purify by flash column chromatography to yield the final product, Methyl 3-(cyanomethyl)-2-methoxyisonicotinate .

Predicted Spectroscopic and Analytical Characterization

Without an authentic sample, we must rely on predictive analysis based on established spectroscopic principles. This section outlines the expected data that would be used to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.3 ppm (d, 1H): Proton at C6 of the pyridine ring. Expected to be a doublet due to coupling with the C5 proton. It will be the most downfield aromatic proton due to its proximity to the ring nitrogen.

-

δ ~7.0 ppm (d, 1H): Proton at C5 of the pyridine ring. A doublet coupled to the C6 proton.

-

δ ~4.0 ppm (s, 3H): Singlet from the methoxy (-OCH₃) group protons at C2.

-

δ ~3.9 ppm (s, 3H): Singlet from the methyl ester (-COOCH₃) protons.

-

δ ~3.8 ppm (s, 2H): Singlet from the methylene (-CH₂CN) protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165 ppm: Carbonyl carbon of the ester.

-

δ ~160 ppm: C2 carbon attached to the methoxy group.

-

δ ~150 ppm: C6 carbon of the pyridine ring.

-

δ ~145 ppm: C4 carbon attached to the ester.

-

δ ~117 ppm: Nitrile carbon (-C≡N).

-

δ ~115 ppm: C5 carbon of the pyridine ring.

-

δ ~110 ppm: C3 carbon attached to the cyanomethyl group.

-

δ ~55 ppm: Methoxy carbon.

-

δ ~53 ppm: Methyl ester carbon.

-

δ ~20 ppm: Methylene carbon (-CH₂CN).

-

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

| Analysis Type | Expected Signature | Interpretation |

| IR (ATR) | ~2250 cm⁻¹ (weak-medium) | C≡N (nitrile) stretch. |

| ~1730 cm⁻¹ (strong) | C=O (ester) stretch. | |

| ~1600, ~1570 cm⁻¹ | C=C and C=N stretching of the pyridine ring. | |

| ~1250 cm⁻¹ (strong) | C-O stretch of the ester and ether. | |

| MS (ESI+) | m/z = 207.07 [M+H]⁺ | The protonated molecular ion, confirming the molecular weight. |

| m/z = 175.05 | Loss of methanol (-32) from the ester. | |

| m/z = 148.05 | Loss of the ester group (-59, -COOCH₃). |

Reactivity, Potential Applications, and Role in Drug Discovery

The true value of a scaffold like Methyl 3-(cyanomethyl)-2-methoxyisonicotinate lies in its potential as a building block for more complex molecules with tailored functions.

Chemical Reactivity and Derivatization Potential

The molecule offers several handles for further chemical modification:

-

Ester Hydrolysis: The methyl ester can be easily saponified to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in pharmaceuticals.

-

Nitrile Reduction/Hydrolysis: The cyanomethyl group can be reduced to a 2-aminoethyl side chain or hydrolyzed to a carboxymethyl side chain, significantly altering the polarity and functionality.

-

Demethylation: The methoxy group can be cleaved to reveal a 2-hydroxypyridine, which exists in tautomeric equilibrium with the 2-pyridone form, a privileged structure in medicinal chemistry.

Caption: Key derivatization pathways from the core scaffold.

Inferred Applications in Medicinal Chemistry

The isonicotinate scaffold and its associated functional groups are prevalent in drugs targeting a wide range of diseases. The cyanomethyl group, in particular, is a valuable pharmacophore. It can act as a potent hydrogen bond acceptor or as a bioisosteric replacement for other groups.[1] The "magic methyl" effect, often extended to small functional groups, suggests that the methoxy group can significantly influence a molecule's binding affinity and metabolic stability by altering its conformation and electronic properties.[2][3]

Given these features, this scaffold could be a promising starting point for developing modulators of various enzyme and receptor families, such as:

-

Kinase Inhibitors: The pyridine core can mimic the adenine hinge-binding region of ATP.

-

GPCR Modulators: The molecule's polarity and hydrogen bonding capacity are suitable for interacting with G-protein coupled receptors.

-

Metabotropic Glutamate Receptor (mGluR) Modulators: Substituted pyridines are known scaffolds for negative allosteric modulators (NAMs) of receptors like mGlu₅, which are targets for neurological disorders.[4]

Example Signaling Pathway: mGluR₅ Modulation

Should derivatives of this scaffold prove to be mGluR₅ NAMs, they would modulate the signaling pathway shown below, which is implicated in conditions like anxiety and chronic pain.

Caption: Inhibition of the mGluR₅ signaling cascade by a hypothetical NAM.

Safety and Handling

As a novel, uncharacterized chemical, Methyl 3-(cyanomethyl)-2-methoxyisonicotinate must be handled with extreme caution, assuming it is hazardous. The safety profile can be inferred from its functional groups.

Inferred GHS Classification

| Hazard Class | Category | Hazard Statement | Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled. | The cyanomethyl group can metabolically release cyanide, a potent toxin. This is based on data for analogous cyano-compounds.[5] |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | Many multifunctional aromatic compounds are skin irritants.[6][7] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | Based on general reactivity of similar chemical classes.[6][7] |

Mandatory Handling Protocols

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile gloves (double-gloving recommended).

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Handling: Avoid creating dust. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up.[5][8]

-

Disposal: All waste must be treated as acutely toxic and disposed of through a certified hazardous waste management service, following all local and national regulations.

Conclusion

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate represents a chemically intriguing and synthetically accessible scaffold. While it remains a hypothetical target, its structure is rich with the potential for creating diverse libraries of compounds for drug discovery and materials science. Its value lies in the strategic combination of a privileged heterocyclic core with three distinct and reactive functional groups, offering a platform for the rational design of novel molecules with tailored biological or physical properties. This guide provides the foundational knowledge—from synthesis design to predictive analysis and safety—required for any researcher to begin exploring the potential of this promising chemical entity.

References

- Google Patents. (2015). Methyl 3-(cyanomethyl)

-

National Center for Biotechnology Information. (n.d.). Methyl 3-(cyanomethyl)benzoate. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

- Iovine, D., & Fantinati, A. (2024). Editorial for Special Issue “Methyl-Containing Pharmaceuticals”. Pharmaceuticals, 17(5), 578.

- Dalbouha, S., et al. (2016). Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. The Journal of Chemical Physics, 145(12), 124309.

- Noetzel, M. J., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Chemical Neuroscience, 12(15), 2849–2865.

-

SciSpace. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved January 26, 2026, from [Link]

-

MySkinRecipes. (n.d.). Methyl 3-(cyanomethyl)benzoate. Retrieved January 26, 2026, from [Link]

-

Taylor & Francis. (n.d.). Cyanomethyl – Knowledge and References. Retrieved January 26, 2026, from [Link]

-

Fisher Scientific. (2024). Safety Data Sheet: Methyl 2-cyanoisonicotinate. Retrieved January 26, 2026, from [Link]

- Chinnapillai, R., et al. (2012). An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. Der Pharma Chemica, 4(6), 2466-2469.

- Barreiro, E. J., & Fraga, C. A. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145.

-

National Center for Biotechnology Information. (n.d.). (1S,3S)-(R)-Cyano(3-phenoxyphenyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

-

precisionFDA. (n.d.). METHYL CYANOFORMATE. Retrieved January 26, 2026, from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]